molecular formula C18H23FN2O B2538859 (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide CAS No. 477973-29-8

(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide

Cat. No. B2538859
CAS RN: 477973-29-8
M. Wt: 302.393
InChI Key: LSKIFWOMFPGHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide, also known as CJ-15,208, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural substances produced by the body that regulate various physiological processes. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various disease conditions.

Mechanism of Action

(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide works by inhibiting the activity of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids are natural substances produced by the body that regulate various physiological processes, including pain, inflammation, and mood. By increasing endocannabinoid levels, (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide exerts its therapeutic effects by modulating these physiological processes.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, which have analgesic, anti-inflammatory, and neuroprotective effects. (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide has several advantages for use in lab experiments. It is a highly selective inhibitor of FAAH, which means it does not interact with other enzymes or receptors in the body. This makes it a useful tool for studying the effects of FAAH inhibition on various physiological processes. However, (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, its effects can be context-dependent, meaning its effects may vary depending on the disease condition or experimental model being used.

Future Directions

There are several future directions for research on (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide. One area of interest is the potential use of (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have shown promising results, but further research is needed to determine its efficacy in humans. Another area of interest is the potential use of (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide in the management of obesity and metabolic disorders. Studies have shown that FAAH inhibition can lead to weight loss and improved metabolic parameters, but more research is needed to determine its long-term safety and efficacy. Finally, future research could also focus on optimizing the synthesis and formulation of (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide involves the reaction of 3-fluorobenzaldehyde with octylamine to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with (Z)-3-bromoacrylonitrile to obtain (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide in good yield.

Scientific Research Applications

(Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical studies. (Z)-2-Cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the management of obesity and metabolic disorders.

properties

IUPAC Name

(Z)-2-cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O/c1-2-3-4-5-6-7-11-21-18(22)16(14-20)12-15-9-8-10-17(19)13-15/h8-10,12-13H,2-7,11H2,1H3,(H,21,22)/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKIFWOMFPGHRK-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC(=CC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=CC(=CC=C1)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(3-fluorophenyl)-N-octylprop-2-enamide

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